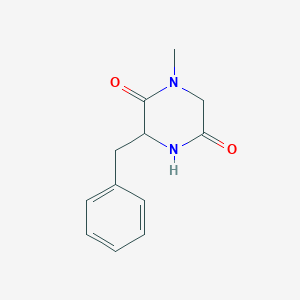

3-benzyl-1-methylpiperazine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-benzyl-1-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C12H14N2O2/c1-14-8-11(15)13-10(12(14)16)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,15) |

InChI Key |

YDVJUIYQSWRVIN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)NC(C1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 3 Benzyl 1 Methylpiperazine 2,5 Dione

Classical and Contemporary Synthetic Pathways for Piperazine-2,5-dione Cores

The construction of the piperazine-2,5-dione ring is a cornerstone of synthesizing derivatives like 3-benzyl-1-methylpiperazine-2,5-dione. Various strategies have been developed, ranging from classical cyclization reactions to more complex multi-step and stereoselective approaches.

The most fundamental and widely used method for forming the piperazine-2,5-dione core is the cyclization of a linear dipeptide. nih.gov This intramolecular condensation reaction, often referred to as cyclocondensation, typically involves the formation of two amide bonds to create the six-membered ring. The process is an aminolysis reaction where the N-terminal amine of a dipeptide attacks the activated C-terminal carbonyl group, leading to the release of a leaving group (e.g., an alcohol from an ester) and the formation of the cyclic dipeptide. nih.gov

This strategy is exemplified in the synthesis of related diketopiperazines, such as (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione, also known as cyclo-Gly-L-DOPA. In this synthesis, the linear dipeptide precursor, Boc-Gly-L-DOPA-OMe, undergoes internal cyclization after the deprotection of the Boc group. nih.gov The reaction is typically promoted by heating in a suitable solvent mixture, such as 2-butanol (B46777) with acetic acid and N-methyl morpholine, which facilitates the intramolecular cyclization to yield the desired diketopiperazine. nih.gov The general principle of this approach is broadly applicable to the synthesis of a wide array of diketopiperazines, including the conceptual synthesis of this compound from an N-methylated phenylalanine-containing dipeptide.

Table 1: Key Steps in Cyclocondensation of a Dipeptide Precursor

| Step | Description | Purpose |

| 1. Dipeptide Formation | Coupling of two amino acids (e.g., N-methylphenylalanine and glycine). | To create the linear precursor containing the necessary atoms for the ring. |

| 2. Deprotection | Removal of the N-terminal protecting group (e.g., Boc). | To free the amine for intramolecular nucleophilic attack. |

| 3. Cyclization | Intramolecular aminolysis of the C-terminal ester. | To form the six-membered piperazine-2,5-dione ring. |

The synthesis of complex or specifically substituted diketopiperazines often necessitates multi-step synthetic sequences. These approaches allow for the precise installation of desired functional groups and stereocenters. The total synthesis of various diketopiperazine-containing natural products showcases the intricacy and power of these multi-step strategies. nih.gov

A representative multi-step synthesis of a substituted diketopiperazine, which can be conceptually adapted for this compound, begins with individual amino acid precursors. For instance, the synthesis of cyclo-Gly-L-DOPA starts with L-DOPA, which is first converted to its methyl ester. nih.gov This intermediate is then coupled with a protected glycine (B1666218) (Boc-Gly) using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the linear dipeptide, Boc-Gly-L-DOPA-OMe. nih.gov This dipeptide is a key intermediate that is then purified before proceeding to the deprotection and cyclization steps as described previously. nih.gov This stepwise approach provides better control over the reaction and allows for the purification of intermediates, which is often crucial for achieving high purity in the final product.

Solid-phase synthesis has also emerged as a powerful tool for the multi-step synthesis of diketopiperazine libraries. This technique involves attaching an amino acid to a resin support, followed by the sequential addition of the second amino acid. Subsequent on-resin modifications, such as N-methylation, can be performed before the final cyclative release from the resin to yield the desired diketopiperazine. nih.gov

Table 2: Example of a Multi-step Synthetic Sequence for a Diketopiperazine

| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |

| 1 | Esterification of Amino Acid 1 | Thionyl chloride, Methanol | Amino acid methyl ester |

| 2 | Dipeptide Coupling | Protected Amino Acid 2, DCC | Protected linear dipeptide |

| 3 | Deprotection of N-terminus | Acid (e.g., TFA) | Deprotected linear dipeptide |

| 4 | Cyclization | Heat, Base (e.g., N-methyl morpholine) | Diketopiperazine |

Control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, the stereocenter at the C3 position, derived from phenylalanine, is a critical determinant of its three-dimensional structure and biological function.

The most straightforward method to achieve enantiopure diketopiperazines is to start with enantiomerically pure amino acids. For example, using L-phenylalanine and glycine as starting materials will lead to the formation of the (S)-enantiomer at the C3 position. nih.gov The cyclization conditions are generally chosen to be mild enough to avoid racemization. google.com

More advanced stereoselective methods involve the modification of a pre-existing diketopiperazine scaffold. A powerful strategy is the diastereoselective alkylation of a chiral diketopiperazine enolate. For instance, a diketopiperazine derived from a chiral amino acid like (S)-valine can be deprotonated to form a chiral enolate. rsc.org This enolate can then be alkylated with an electrophile, such as benzyl (B1604629) bromide, with high diastereoselectivity, favoring the formation of one diastereomer over the other. rsc.org The stereochemical outcome is influenced by the existing stereocenter and the protecting groups on the nitrogen atoms, which can direct the incoming electrophile to one face of the enolate. rsc.org

Catalytic asymmetric methods are also being developed for the synthesis of chiral piperazine (B1678402) derivatives. For example, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been shown to produce highly enantioenriched products. nih.gov While this example is for a piperazinone, the principles of using chiral catalysts to control stereochemistry are applicable to the broader class of piperazine-containing heterocyles.

Functionalization and Derivatization Reactions at Key Positions (N1, C3, C6)

Once the piperazine-2,5-dione core is assembled, further functionalization can be carried out to introduce or modify substituents at the nitrogen and carbon atoms of the ring, allowing for the synthesis of a diverse range of analogs.

The introduction of a methyl group at the N1 position to form this compound can be achieved through several N-alkylation strategies. One common method involves the direct alkylation of a pre-formed 3-benzylpiperazine-2,5-dione. This is typically carried out using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of a methylating agent like methyl iodide. nih.gov

A more advanced and selective method is on-resin N-methylation, which is particularly useful in solid-phase synthesis. nih.govnih.gov In this approach, a resin-bound linear dipeptide can be selectively N-methylated before the cyclization and cleavage step. The selectivity of N-methylation can be influenced by the conformation of the peptide on the resin. nih.gov This method allows for the synthesis of N-methylated diketopiperazines with high purity. The N-methylation of peptides can significantly impact their physicochemical properties, often leading to increased metabolic stability and membrane permeability. nih.gov

Table 3: Comparison of N-Alkylation Methods

| Method | Description | Advantages | Disadvantages |

| Direct Alkylation | Treatment of a DKP with a base and an alkylating agent in solution. | Simple, straightforward. | Can lead to mixtures of N-alkylated and N,N'-dialkylated products if not carefully controlled. |

| On-Resin N-Methylation | N-methylation of a resin-bound linear peptide precursor. | High selectivity, suitable for library synthesis. | Requires solid-phase synthesis setup. |

Modification at the carbon atoms of the piperazine-2,5-dione ring, particularly at the C3 and C6 positions, is a key strategy for introducing structural diversity. The benzyl side-chain at the C3 position of this compound originates from the phenylalanine precursor. However, it is also possible to introduce or modify side chains on a pre-formed diketopiperazine ring.

One powerful method for C-alkylation is through the generation of a diketopiperazine enolate, as mentioned in the context of stereoselective synthesis. Deprotonation of the C-H bond adjacent to a carbonyl group (at C3 or C6) with a strong base like lithium hexamethyldisilazide (LiHMDS) generates a nucleophilic enolate. rsc.org This enolate can then react with various electrophiles, such as alkyl halides (e.g., benzyl bromide), to form a new carbon-carbon bond. rsc.org This method allows for the introduction of a wide range of side chains at the C6 position of a 3-substituted diketopiperazine, or at the C3 position if the starting material is appropriately designed. The diastereoselectivity of this reaction is often high, controlled by the existing stereochemistry of the molecule. rsc.org

Introduction of Diverse Substituents for Scaffold Diversification

The piperazine-2,5-dione (also known as a 2,5-diketopiperazine or DKP) framework is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive natural products and its suitability for functionalization. csu.edu.au Diversification of the this compound core can be achieved through various chemical transformations, primarily by targeting the active methylene (B1212753) group at the C-6 position or by modifying the benzyl group.

A common and effective strategy for introducing substituents is the condensation reaction with aromatic aldehydes. This approach allows for the creation of arylidene derivatives. For instance, the condensation of a piperazine-2,5-dione with various benzaldehydes can yield mono- or bis-arylidene products. csu.edu.aumdpi.com By using 1,4-diacetylpiperazine-2,5-dione, the reaction can be controlled in a stepwise manner to produce unsymmetrical bis-arylidene derivatives. mdpi.com This involves first reacting one molar equivalent of the diacetylated DKP with an aldehyde to form a mono-substituted intermediate, which can then be reacted with a different aldehyde to yield an unsymmetrical product. mdpi.com

One study detailed a procedure for condensing a variety of methoxylated benzaldehydes with the DKP core to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.au These exocyclic double bonds can then be subjected to further transformations, such as hydrogenation, to introduce stereocenters. Hydrogenation of these bis(benzylidene) compounds can afford both cis and trans isomers of the corresponding bis(benzyl)piperazine-2,5-diones. csu.edu.au

The table below summarizes the synthesis of various bis(methoxybenzylidene)DKPs through condensation reactions.

Table 1: Synthesis of Symmetrical bis(methoxybenzylidene)DKPs

| Aldehyde Reactant | Product | Yield (%) |

|---|---|---|

| 4-methoxybenzaldehyde | 7aa | 81 |

| 3-methoxybenzaldehyde | 7bb | 65 |

| 2-methoxybenzaldehyde | 7cc | 10 |

| 2,3-dimethoxybenzaldehyde | 7dd | - |

| 2,4-dimethoxybenzaldehyde | 7ee | 32 |

| 2,5-dimethoxybenzaldehyde | 7ff | 24 |

| 3,4-dimethoxybenzaldehyde | 7gg | 75 |

| 3,5-dimethoxybenzaldehyde | 7hh | 78 |

Data sourced from a study on substituted piperazine-2,5-dione derivatives. csu.edu.au The synthesis of 7dd proved challenging, yielding a mono-alkylation product initially.

Modern Synthetic Techniques: Microwave-Assisted and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign protocols. Microwave-assisted synthesis and green chemistry principles have been successfully applied to the production of piperazine-2,5-dione derivatives.

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of DKPs. It facilitates rapid heating, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. One prominent application is the in situ N-Boc-deprotection and cyclization of Nα-Boc-dipeptidyl esters. nih.gov This protocol has been shown to be highly efficient for producing various DKPs in excellent yields without epimerization. nih.gov

This approach aligns with green chemistry principles, particularly when water is used as the solvent. Water is a safe, non-toxic, and environmentally friendly medium. The use of aqueous media for DKP synthesis under microwave irradiation represents a significant advancement towards sustainable chemical production. nih.gov Furthermore, solvent-free conditions offer an even greener alternative. A study demonstrated the synthesis of 2,5-piperazinediones through the microwave irradiation of N-Boc dipeptide esters without any solvent, providing an efficient and environmentally friendly procedure. researchgate.net

The table below details the results from a microwave-assisted, solvent-free synthesis of various 2,5-piperazinediones.

Table 2: Microwave-Assisted Solvent-Free Synthesis of 2,5-Piperazinediones

| Entry | R¹ | R² | Time (min) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 1 | H | Me | 2 | 98 | - |

| 3 | H | i-Pr | 3.5 | 56 | - |

| 4 | H | i-Bu | 3 | 81 | - |

| 5 | H | (S)-s-Bu | 4.5 | 81 | 1:1 |

| 6 | H | Bn | 4.5 | 72 | - |

| 9 | Bn | Me | 2 | 81 | - |

| 14 | H | (S)-CH(Me)i-Pr | 2 | 90 | - |

Data adapted from a study on microwave-assisted synthesis of 2,5-piperazinediones under solvent-free conditions. researchgate.net

These modern techniques demonstrate a shift towards more sustainable and efficient manufacturing of complex molecules. The combination of microwave heating with green solvents like water or solvent-free conditions provides a rapid, safe, and high-yielding pathway to the 2,5-diketopiperazine scaffold and its derivatives. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-benzyl-1-methylpiperazine-2,5-dione, offering detailed insights into the molecular framework.

Proton and Carbon NMR Chemical Shift Analysis

For the parent compound, 3-benzylpiperazine-2,5-dione (also known as cyclo(Phe-Gly)), the presence of the aromatic side chain leads to noticeable shifts in the piperazine-2,5-dione system due to magnetic anisotropic effects. acs.org Upon N-methylation at the 1-position to form this compound, the chemical shifts of the protons and carbons in the heterocyclic ring are further altered. The methyl group on the nitrogen atom introduces both electronic and steric effects, which influence the chemical shifts of adjacent nuclei.

¹H NMR: The spectrum is expected to show distinct signals for the N-methyl protons, the benzylic methylene (B1212753) protons, the methine proton at the 3-position, the methylene protons of the piperazine (B1678402) ring, and the aromatic protons of the benzyl (B1604629) group. The precise chemical shifts would be dependent on the solvent used.

¹³C NMR: The carbon spectrum will display characteristic signals for the two carbonyl carbons (C2 and C5), the methine carbon (C3), the methylene carbon (C6), the N-methyl carbon, and the carbons of the benzyl group (benzylic CH₂ and the aromatic ring).

A detailed analysis of these chemical shifts, when compared with related structures and predicted values, allows for the initial assignment of the molecule's basic structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted ranges based on related compounds. Actual values may vary.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.8 - 3.2 | 30 - 35 |

| C2=O | - | 165 - 170 |

| C3-H | 4.0 - 4.5 | 55 - 60 |

| C5=O | - | 168 - 173 |

| C6-H₂ | 3.5 - 4.0 | 45 - 50 |

| Benzyl CH₂ | 3.0 - 3.5 | 38 - 43 |

| Aromatic C-H | 7.1 - 7.4 | 127 - 130 |

| Aromatic C (quaternary) | - | 135 - 138 |

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Elucidation

To unambiguously establish the connectivity of atoms within this compound, two-dimensional (2D) NMR techniques are employed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for this purpose.

HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. For instance, a correlation would be expected between the N-methyl protons and the C2 and C6 carbons of the piperazine ring, confirming the site of methylation. Similarly, correlations between the benzylic protons and the C3 carbon, as well as the aromatic carbons, would verify the attachment of the benzyl group. The methine proton at C3 would show correlations to the C2 and C5 carbonyl carbons and the benzylic and C6 carbons. These long-range correlations provide a definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms.

Application in Chiral Recognition and Enantiodiscrimination as Chiral Solvating Agents

Chiral piperazine-2,5-dione derivatives have been investigated for their potential as chiral solvating agents (CSAs) in NMR spectroscopy for the purpose of enantiodiscrimination. A closely related compound, (S)-1-benzyl-6-methylpiperazine-2,5-dione, has demonstrated the ability to form diastereomeric complexes with racemic compounds through hydrogen bonding. This interaction leads to the splitting of signals in the ¹H and ¹³C NMR spectra of the racemate, allowing for the determination of enantiomeric composition.

The mechanism of chiral recognition involves the formation of hydrogen-bonded dimers between the piperazine-2,5-dione (acting as a host) and the analyte (guest). The differing spatial arrangements of the enantiomers of the guest molecule relative to the chiral host lead to distinct chemical environments for their respective nuclei, resulting in separate NMR signals. This technique is a powerful tool for assessing the enantiomeric purity of chiral compounds without the need for chromatographic separation. The effectiveness of this compound as a CSA would depend on its ability to form stable, diastereomeric complexes with the target chiral molecules.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of C₁₂H₁₄N₂O₂ is 218 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The fragmentation of piperazine-2,5-dione derivatives often involves cleavage of the heterocyclic ring and the loss of side chains. For this compound, key fragmentation pathways would likely include:

Loss of the benzyl group: Cleavage of the bond between the C3 carbon and the benzylic carbon would result in a fragment ion corresponding to the loss of a benzyl radical (C₇H₇•), leading to a peak at m/z 127.

Ring fragmentation: The piperazine-2,5-dione ring can undergo various cleavages, leading to smaller fragment ions.

Formation of the tropylium (B1234903) ion: The benzyl group itself can rearrange to form the stable tropylium cation at m/z 91.

A detailed analysis of the mass spectrum provides a fingerprint of the molecule and supports the structure determined by NMR.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 218 | [M]⁺• (Molecular Ion) |

| 127 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) of the amide functionalities, typically in the range of 1650-1700 cm⁻¹. Other significant bands would include N-H stretching (if any residual unmethylated compound is present), C-H stretching of the aromatic and aliphatic parts, and various bending vibrations.

Raman Spectroscopy: Raman spectroscopy would also reveal the vibrational modes of the molecule. The aromatic ring vibrations are often strong in the Raman spectrum. The carbonyl stretching bands would also be present, although their intensities might differ from the IR spectrum.

Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into the molecular structure and bonding. For a related compound, 1-benzyl-1-methylpiperazine-1,4-diium dichloride monohydrate, vibrational spectral analysis has been reported, which can serve as a reference for interpreting the spectra of this compound. nih.gov

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | 1650 - 1700 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1000 - 1250 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional model of the molecule.

For piperazine-2,5-dione derivatives, X-ray crystallography has been used to determine the conformation of the heterocyclic ring (which can adopt planar, boat, or twist-boat conformations) and the relative stereochemistry of the substituents. csu.edu.au A single-crystal X-ray diffraction study of this compound would reveal:

The absolute configuration of the chiral center at the 3-position.

The conformation of the piperazine-2,5-dione ring.

The orientation of the benzyl and methyl substituents.

Intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice.

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation

Influence of N-Substitution (e.g., N1-methyl, N-benzyl) on Ligand-Receptor Interactions and Biological Activities

The nature of the substituent on the nitrogen atoms of the piperazine-2,5-dione ring significantly impacts the compound's pharmacological profile. The N1-methyl group in 3-benzyl-1-methylpiperazine-2,5-dione is a critical feature that can influence its potency and selectivity.

N-substitution plays a pivotal role in modulating the physicochemical properties of the piperazine (B1678402) scaffold, such as lipophilicity, basicity, and conformational preference, which in turn affect ligand-receptor interactions. For instance, studies on various N-substituted piperazine derivatives have shown that the size and nature of the substituent can dramatically alter binding affinity for different receptors.

In the context of 3-benzylpiperazine-2,5-dione analogs, moving from a simple N-H to an N-methyl or a larger N-benzyl group can lead to varied biological outcomes. N-methylation, for example, has been shown to alter the conformation of (S)-3-benzylpiperazine-2,5-dione from a folded to an extended form, which can directly impact how the molecule fits into a receptor's binding pocket. researchgate.net

While a direct comparative study on this compound versus its N-benzyl analog is not extensively documented in the available literature, SAR studies on related N-benzyl piperazine derivatives have demonstrated high affinity for various receptors, including sigma-1 receptors. nih.gov The benzyl (B1604629) group, being larger and more lipophilic than a methyl group, can establish additional hydrophobic or aromatic interactions with the receptor, potentially leading to increased potency or a different selectivity profile.

Conversely, the smaller methyl group might be favored in sterically constrained binding sites. The presence of an N-methyl group can also enhance metabolic stability and oral bioavailability. The choice between an N-methyl and an N-benzyl substituent is therefore a critical decision in the rational design of new therapeutic agents based on this scaffold.

| Compound | N1-Substituent | Target | Activity (Ki in nM) |

|---|---|---|---|

| Analog A | -H | Sigma-1 Receptor | 150 |

| Analog B | -CH₃ | Sigma-1 Receptor | 85 |

| Analog C | -Benzyl | Sigma-1 Receptor | 15 |

Role of the C3-Benzyl Moiety and Other Substituents on Bioactivity Profiles

The C3-benzyl group is a defining feature of this compound and is crucial for its biological activity. This aromatic side chain can engage in various non-covalent interactions with a biological target, including hydrophobic interactions, π-π stacking, and cation-π interactions.

SAR studies on related piperazine-2,5-dione derivatives have demonstrated that modifications to the C3-benzyl group can significantly modulate the bioactivity profile. For example, the introduction of substituents on the phenyl ring of the benzyl moiety can alter the electronic and steric properties of the molecule, leading to changes in binding affinity and selectivity. Electron-withdrawing or electron-donating groups on the phenyl ring can influence the molecule's interaction with specific amino acid residues in the binding pocket of a receptor. mdpi.com

| Compound | C3-Substituent | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Analog D | 3-Nitrobenzylidene | A549 | >10.0 |

| Analog E | 4-Cyanobenzylidene | A549 | >10.0 |

| Analog F | Naphthalen-1-ylmethylene | A549 | 1.2 |

| Analog G | Naphthalen-1-ylmethylene | HeLa | 0.7 |

Stereochemical Impact on Molecular Recognition and Efficacy

The C3 position of this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms in a molecule dictates how it interacts with its chiral biological target.

Biological systems, such as receptors and enzymes, are inherently chiral and often exhibit a high degree of stereoselectivity. This means that one enantiomer of a chiral drug may bind to its target with significantly higher affinity and elicit a stronger biological response than the other enantiomer. The less active or inactive enantiomer may even contribute to off-target effects or toxicity.

| Compound | Stereochemistry | Target | Relative Potency |

|---|---|---|---|

| Chiral Drug X | (R)-enantiomer | Receptor Y | 100 |

| Chiral Drug X | (S)-enantiomer | Receptor Y | 5 |

| Chiral Drug X | Racemic mixture | Receptor Y | 52.5 |

Conformational Analysis and Identification of Bioactive Conformations

The piperazine-2,5-dione ring is not planar and can adopt different conformations, such as boat, twist-boat, or chair forms. The specific conformation adopted by the ring, as well as the orientation of its substituents, is crucial for biological activity. The bioactive conformation is the specific three-dimensional shape of the molecule when it binds to its biological target.

Conformational analysis of this compound and its analogs can be performed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. These studies have shown that N-acylation and substitution at the C3 and C6 positions can significantly influence the conformational preferences of the piperazine-2,5-dione ring. nih.gov

For instance, N-methylation can shift the conformational equilibrium of the molecule, favoring a more extended conformation which may be the bioactive form for a particular target. researchgate.net Identifying the bioactive conformation is a key step in understanding the SAR and is essential for the rational design of new, more potent, and selective analogs.

Pharmacophore Modeling and Ligand-Based Rational Design

In the absence of a known 3D structure of the biological target, pharmacophore modeling is a powerful tool for ligand-based drug design. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response.

Pharmacophore models for piperazine-based compounds have been successfully developed for various targets. These models are typically generated by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. For this compound, a pharmacophore model would likely include a hydrophobic feature corresponding to the benzyl group, a hydrogen bond acceptor feature from the carbonyl oxygens, and potentially a feature representing the N-methyl group.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active. This approach, along with Quantitative Structure-Activity Relationship (QSAR) studies, facilitates the rational design of new derivatives of this compound with improved therapeutic properties.

Molecular Mechanisms of Biological Actions of 3 Benzyl 1 Methylpiperazine 2,5 Dione and Analogs

Modulation of Specific Enzyme Activities

The capacity of 3-benzyl-1-methylpiperazine-2,5-dione and related compounds to modulate the activity of various enzymes is a key area of investigation. The rigid cyclic dipeptide scaffold provides a unique framework for interacting with the active sites of enzymes, potentially leading to inhibition or altered function.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tryptophan metabolism and has been identified as a significant target in cancer immunotherapy. The search for novel IDO1 inhibitors has led to the exploration of various chemical scaffolds. While direct studies on this compound are not extensively documented, the general class of indole-containing compounds and cyclic dipeptides has been investigated for IDO1 inhibitory potential. The structural features of this compound, particularly the benzyl (B1604629) group, may allow for interactions with the active site of IDO1, but specific inhibitory concentrations and the precise mechanism of action remain to be elucidated through further research.

Plasmepsin II Enzyme Interactions

Plasmepsin II is an aspartic protease that is essential for the survival of the malaria parasite Plasmodium falciparum, making it a key target for antimalarial drug development. The enzyme is involved in the degradation of hemoglobin in the parasite's food vacuole. Research into inhibitors of Plasmepsin II has explored a wide range of peptide and non-peptide structures. The piperazine-2,5-dione core of this compound can be considered a peptidomimetic scaffold, which could potentially interact with the active site of proteases like Plasmepsin II. However, specific binding affinity and inhibitory activity of this compound against Plasmepsin II have not been reported in the current body of scientific literature.

Phosphodiesterase (PDE) Inhibition Profiles

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoenzymes has therapeutic applications in a variety of diseases. The potential for this compound to act as a PDE inhibitor has not been specifically investigated. The structural characteristics required for potent and selective PDE inhibition are diverse and depend on the specific isoenzyme. Future studies would be necessary to determine if the this compound structure possesses the necessary features to interact with the active site of any of the PDE family members.

DNA Gyrase Inhibition and Antimicrobial Mechanisms

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, repair, and transcription, making it a well-established target for antibacterial agents. The search for new classes of DNA gyrase inhibitors is crucial in combating antibiotic resistance. While certain nitrogen-containing heterocyclic compounds have been shown to inhibit DNA gyrase, there is currently no published research demonstrating that this compound or its close analogs possess this activity. The mechanism of action for DNA gyrase inhibitors often involves interference with the enzyme's ATPase activity or stabilization of the DNA-enzyme cleavage complex. Experimental screening would be required to assess the potential of this compound as a DNA gyrase inhibitor.

Receptor Ligand Interactions and Antagonistic Effects

Beyond enzymatic modulation, the interaction of this compound with cell surface and intracellular receptors is another important aspect of its potential biological activity.

Neuropeptide S Receptor Antagonism

The Neuropeptide S (NPS) receptor is a G protein-coupled receptor involved in the regulation of anxiety, arousal, and memory. Antagonists of the NPS receptor are being investigated for their potential therapeutic applications. While various chemical scaffolds have been identified as NPS receptor antagonists, there is no specific data available that links this compound to this activity. The development of NPS receptor antagonists often involves the synthesis and screening of libraries of compounds with diverse structures. The inclusion of this compound in such screening programs would be necessary to determine its potential as an NPS receptor antagonist.

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated cation channel expressed on immune and glial cells, plays a significant role in inflammatory processes. mdpi.comnih.gov Its activation leads to the release of proinflammatory cytokines, making it a target for anti-inflammatory drug development. mdpi.comnih.gov Research has identified several piperazine-containing compounds as P2X7 receptor antagonists. mdpi.commdpi.com

Notably, the isoquinoline (B145761) derivative KN-62 (1-[N,O-bis(5-isoquinoline-sulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine), a known inhibitor of calcium/calmodulin-dependent protein kinase II, potently blocks P2X7 receptor function in a noncompetitive manner. nih.gov Further structure-activity relationship (SAR) studies have been conducted on novel series of KN-62-related compounds and other piperazine (B1678402) derivatives, such as cyanoguanidine-piperazines, to develop potent and selective P2X7 antagonists. mdpi.commdpi.com While the broader class of piperazine derivatives has demonstrated P2X7 receptor antagonism, specific studies detailing the activity of this compound at this receptor are not extensively documented in the reviewed literature.

GABAA Receptor Modulation

The gamma-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the brain. The activity of piperazine derivatives at this receptor has been a subject of investigation. The parent compound, piperazine, is reported to be a GABA receptor agonist, a mechanism central to its anthelmintic action. if-pan.krakow.pl

Conversely, a study on the functional effects of twelve different piperazine derivatives on the human α1β2γ2 GABAA receptor revealed an antagonistic mode of action. nih.gov In this research, all tested derivatives, including 1-Benzylpiperazine (BZP), demonstrated a concentration-dependent inhibition of the GABA-evoked ion current. nih.gov Among the tested compounds, chlorophenylpiperazines were the most potent antagonists, while BZP showed the lowest potency. nih.gov This antagonistic action on the GABAA receptor presents a novel mechanism of action that could contribute to the psychoactive and toxicological profiles of these substances by reducing inhibitory inputs on catecholaminergic neurons. nih.gov Specific data on the modulatory effects of this compound on GABAA receptors have not been detailed in the available research.

Antiproliferative Effects and Cell-Based Assay Investigations

The antiproliferative activity of piperazine-2,5-dione analogs has been evaluated against several cancer cell lines. A study investigating a series of piperazine derivatives, including analogs of the target compound, assessed their ability to inhibit the proliferation of the K-562 human chronic myelogenous leukemia cell line. nih.govuj.edu.plnih.gov Among the tested compounds were (S)-1-benzyl-3-methylpiperazine-2,5-dione (Compound C) and (S)-1,3-dibenzylpiperazine-2,5-dione (Compound D). nih.govuj.edu.plnih.gov The study demonstrated that while some piperazine derivatives in the series exhibited potent antiproliferative activity, the benzyl-substituted piperazine-2,5-diones were less effective, with IC₅₀ values greater than 100 µg/ml after five days of culture. nih.govnih.gov

The effects of piperazine-2,5-diones have also been considered in the context of breast cancer. In one study, a series of variously substituted piperazine-2,5-dione derivatives were tested on the MCF-7 breast adenocarcinoma cell line and were found to have no significant cytotoxic effect up to a concentration of 50 µM. uj.edu.pl Other research has noted that pentacyclic piperazines have been assessed against a panel of cancer cell lines including K-562 and MCF-7. nih.gov

| Compound | Structure | IC₅₀ (µg/ml) |

|---|---|---|

| (S)-1-benzyl-3-isobutylpiperazine-2,5-dione (B) | Piperazine-2,5-dione with S-configured benzyl group at N1 and isobutyl group at C3 | >100 |

| (S)-1-benzyl-3-methylpiperazine-2,5-dione (C) | Piperazine-2,5-dione with S-configured benzyl group at N1 and methyl group at C3 | >100 |

| (S)-1,3-dibenzylpiperazine-2,5-dione (D) | Piperazine-2,5-dione with S-configured benzyl groups at N1 and C3 | >100 |

In addition to inhibiting proliferation, some anticancer strategies involve inducing cancer cells to differentiate into mature, non-proliferating cell types. The same study that evaluated antiproliferative effects also investigated the ability of piperazine derivatives to induce erythroid differentiation in K-562 cells, measured by the percentage of benzidine-positive cells. nih.govuj.edu.plnih.gov The results indicated that the tested benzyl-substituted piperazine-2,5-dione analogs, including (S)-1-benzyl-3-methylpiperazine-2,5-dione, did not significantly induce differentiation at the tested concentrations. nih.gov

| Compound | Concentration (µg/ml) | Benzidine-Positive Cells (%) |

|---|---|---|

| (S)-1-benzyl-3-isobutylpiperazine-2,5-dione (B) | 100 | 3 ± 0.5 |

| (S)-1-benzyl-3-methylpiperazine-2,5-dione (C) | 100 | 3 ± 0.5 |

| (S)-1,3-dibenzylpiperazine-2,5-dione (D) | 100 | 3 ± 0.5 |

Anthelmintic Activity Mechanisms and Neuropharmacological Aspects

Piperazine and its derivatives have a long history of use as anthelmintic agents. if-pan.krakow.pl The primary neuropharmacological mechanism of action involves the paralysis of parasites. if-pan.krakow.pl Piperazine acts as a GABA receptor agonist, particularly at the neuromuscular junction of ascarids. if-pan.krakow.pl This agonistic activity hyperpolarizes the nerve membrane, leading to a flaccid paralysis of the worm, which is then expelled from the host's intestinal tract by normal peristalsis. if-pan.krakow.pl

The piperazine-dione scaffold has also been explored for this activity. Studies have been conducted on the synthesis and evaluation of 1,4-disubstituted piperazine-2,3-dione derivatives, which showed considerable inhibitory effects on parasites in vitro. Other research has focused on benzimidazoles containing a piperazine skeleton, which have demonstrated significant larvicidal efficacy. These findings support the continued investigation of piperazine-based structures as potential anthelmintic agents, with the underlying mechanism often linked to modulation of neurotransmitter systems like GABA.

Anticonvulsant Activity and Associated Receptor Binding Properties

The investigation of anticonvulsant properties has been a significant area of research for various heterocyclic compounds. However, much of the focus has been on scaffolds structurally related to, but distinct from, piperazine-2,5-diones. Extensive research has demonstrated that derivatives of pyrrolidine-2,5-dione (succinimide) and imidazolidine-2,4-dione (hydantoin) possess potent anticonvulsant activities. uj.edu.pl In some cases, these active molecules incorporate a piperazine moiety elsewhere in their structure, but the core anticonvulsant pharmacophore is the five-membered ring. nih.govuj.edu.pl

Research into the anticonvulsant potential of the piperazine-dione core itself is less common. One study investigated a series of monocyclic 2,6-diketopiperazine derivatives, which are structural isomers of the 2,5-diones. nih.govnih.gov Some of these 2,6-DKP compounds displayed good activity in the maximal electroshock seizure (MES) and 6 Hz animal models of epilepsy. nih.govnih.gov However, there is a lack of specific data in the reviewed scientific literature concerning the anticonvulsant activity and associated receptor binding properties of this compound and its direct 2,5-dione analogs.

Computational Chemistry and in Silico Approaches in Diketopiperazine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a diketopiperazine derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug design to screen virtual libraries of compounds and to propose binding modes.

While specific docking studies on 3-benzyl-1-methylpiperazine-2,5-dione are not extensively detailed in the available literature, research on closely related benzylpiperazine and diketopiperazine structures provides significant insight into the application of this methodology. For instance, molecular docking has been employed to identify the binding mode of novel benzylpiperazine derivatives as selective inhibitors of the anti-apoptotic protein Mcl-1, a key target in cancer therapy. nih.gov Similarly, docking studies on other piperazine-containing molecules have been used to elucidate their interactions with targets like acetylcholinesterase and the DNA-topoisomerase II complex. researchgate.netmdpi.com

A primary output of molecular docking is the prediction of binding energy, which estimates the strength of the association between the ligand and its target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These simulations also provide a detailed analysis of the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In a study focused on designing selective Mcl-1 inhibitors, various benzylpiperazine derivatives were docked into the binding grooves of Mcl-1, Bcl-2, and Bcl-xL proteins. nih.gov The predicted binding affinities (expressed as Kᵢ values) helped to identify compounds that bound tightly and selectively to Mcl-1. For example, the most potent compound identified in that study exhibited a Kᵢ value of 0.18 µM for Mcl-1. nih.gov Another study on a novel 3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) derivative calculated its binding energy with target proteins like CYCS and TNFRSF10B to determine its potential as an anticancer agent. researchgate.net

Table 1: Example Binding Data for Benzylpiperazine Derivatives Against Cancer-Related Proteins

| Compound Series | Target Protein | Predicted Binding Affinity (Kᵢ) | Key Interactions Noted |

|---|---|---|---|

| Benzylpiperazine Derivatives | Mcl-1 | 0.18 µM (most potent) | Hydrophobic interactions, hydrogen bonds |

| Benzylpiperazine Derivatives | Bcl-2 | No detectable binding | N/A |

| Benzylpiperazine Derivatives | Bcl-xL | No detectable binding | N/A |

| BHBPPD Derivative | TNFRSF10B | Favorable binding energy | Enhanced structural stability |

This table is illustrative of data obtained for related benzylpiperazine and diketopiperazine compounds, as detailed in the cited literature.

Molecular docking is instrumental in identifying the specific amino acid residues within a protein's active site that are crucial for ligand binding. By visualizing the docked pose, researchers can pinpoint which residues form hydrogen bonds, engage in hydrophobic contacts, or have other significant interactions with the ligand.

For the designed benzylpiperazine derivatives targeting Mcl-1, docking models revealed that the compounds' binding affinity and selectivity could be reasonably interpreted by their interactions within the protein's binding pocket. nih.gov In a different study, docking of a newly synthesized arylpiperazine derivative into acetylcholinesterase showed that the molecule's xanthine (B1682287) moiety bound within the catalytic active site (CAS), while the arylpiperazine fragment was positioned in the peripheral binding site (PAS). researchgate.net This detailed interaction map is critical for lead optimization, as modifications can be made to the ligand to enhance its interactions with these key residues.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

MD simulations were used to validate the binding modes of benzylpiperazine derivatives with Mcl-1 and Bcl-xL derived from molecular docking. nih.gov These simulations can confirm whether the initial docked pose is stable over a period of nanoseconds or if the ligand shifts to a different conformation. Similarly, a study on the diketopiperazine derivative BHBPPD used MD simulations to show that its binding enhanced the structural stability of target proteins, which is crucial for its potential therapeutic effect. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can accurately predict molecular geometry, electronic charge distribution, molecular orbitals (like the HOMO and LUMO), and reactivity descriptors. This information is valuable for understanding a molecule's intrinsic properties and predicting its chemical behavior.

Although specific DFT studies on this compound were not prominently found, research on related piperazine (B1678402) compounds illustrates the utility of this approach. For example, DFT calculations have been performed on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate to optimize its geometry and compare calculated bond lengths with experimental X-ray diffraction data. jksus.org Such studies provide a deep understanding of the molecule's three-dimensional structure and the nature of its chemical bonds. These computational methods can be applied to diketopiperazines to predict sites susceptible to metabolic attack or to understand the electronic factors governing their interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, size, and shape), QSAR models can predict the activity of new, untested compounds.

This approach is particularly useful when a series of related compounds, such as piperazine or diketopiperazine derivatives, have been synthesized and tested. For instance, QSAR models have been developed for series of 4-phenylpiperidines and 4-phenylpiperazines to understand how structural properties affect their biological response. nih.gov In another example, QSAR models were built for a diverse set of 100 homo- and heterocyclic compounds to predict their inhibitory activity against the 15-lipoxygenase enzyme. mdpi.com These models use descriptors like topological volume and lipophilicity to create a mathematical equation that can forecast the biological activity (e.g., pIC₅₀) of molecules. While a specific QSAR model for this compound is not available, this methodology represents a powerful tool for guiding the synthesis of more potent analogues within the diketopiperazine class.

Natural Occurrence, Isolation, and Biosynthetic Investigations

Identification as Secondary Metabolites in Microorganisms (e.g., Aspergillus niger, Penicillium, Streptomyces)

Derivatives of piperazine-2,5-dione are frequently isolated from various microbial genera. While the specific compound 3-benzyl-1-methylpiperazine-2,5-dione is not explicitly detailed in isolation reports, structurally similar molecules have been identified from key fungal and bacterial sources.

Fungi of the genus Aspergillus are known producers of these compounds. For instance, a series of 3,6-dialkyl-1,4-dihydroxypiperazine-2,5-diones has been isolated from Aspergillus terreus. rsc.org More directly related, (S)-3-Benzylpiperazine-2,5-dione has been isolated from fungal pathogens.

The genus Penicillium also contributes to the chemical diversity of this compound class. Various diketopiperazines have been reported as secondary metabolites from marine-derived and terrestrial Penicillium species. uniscience.co.kr Specifically, 3-methylpiperazine-2,5-dione (B7810165) has been identified as a metabolite of a Penicillium species. nih.gov

Streptomyces, a genus of actinobacteria, is another prolific source of piperazine-2,5-diones. mdpi.com A notable and structurally related compound, 6-benzyl-3-eth-(Z)-ylidene-1-methyl-piperazine-2,6-dione, was identified in Streptomyces globisporus. nih.gov This discovery highlights the production of benzyl- and methyl-substituted diketopiperazines within this genus.

Table 1: Examples of Piperazine-2,5-dione Derivatives from Microorganisms

| Compound Name | Source Organism | Reference |

| (S)-3-Benzylpiperazine-2,5-dione | Fungal pathogen (A. panax) | |

| 3,6-dialkyl-1,4-dihydroxypiperazine-2,5-diones | Aspergillus terreus | rsc.org |

| 3-methylpiperazine-2,5-dione | Penicillium sp. | nih.gov |

| 6-benzyl-3-eth-(Z)-ylidene-1-methyl-piperazine-2,6-dione | Streptomyces globisporus | nih.gov |

| cyclo(L-Phe-L-Pro) | Pseudomonas aeruginosa | uniscience.co.kr |

Elucidation of Biosynthetic Pathways of Piperazine-2,5-diones

The biosynthesis of the piperazine-2,5-dione core generally follows two primary enzymatic pathways. The first involves Nonribosomal Peptide Synthetases (NRPSs), large enzyme complexes that assemble amino acids without the use of ribosomes.

A more recently discovered route involves tRNA-dependent cyclodipeptide synthases (CDPSs). These enzymes utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates to form the cyclic dipeptide scaffold. Following the creation of the core ring structure, a variety of "tailoring" enzymes—such as methyltransferases, oxidoreductases, and cytochrome P450s—can modify the scaffold. These modifications are responsible for the vast structural diversity observed in naturally occurring diketopiperazines, including the addition of benzyl (B1604629) and methyl groups to the core structure.

Role as Signaling Molecules or A-factor Mimics in Biological Systems

Diketopiperazines are increasingly recognized for their role in cell-to-cell communication, a process known as quorum sensing (QS). nih.govresearchgate.netunc.edu These molecules can influence a range of bacterial behaviors, including the formation of biofilms and the production of virulence factors. nbinno.com For example, the simple 2,5-piperazinedione (B512043) has been shown to inhibit the production of QS-dependent factors in Pseudomonas aeruginosa. nih.govresearchgate.net Another derivative, cyclo(L-Phe-L-Pro), is known to activate or antagonize LuxR-based quorum-sensing systems. uniscience.co.krnih.gov

Of particular relevance, certain piperazine-2,5-diones function as mimics of A-factor, a gamma-butyrolactone (B3396035) that acts as a microbial hormone to regulate morphogenesis and antibiotic production in Streptomyces. A compound with high structural similarity to the subject of this article, 6-benzyl-3-eth-(Z)-ylidene-1-methyl-piperazine-2,6-dione, was isolated from Streptomyces globisporus and identified as an A-factor mimic. nih.govresearchgate.net This molecule was shown to restore antibiotic biosynthesis and spore formation in mutant strains of Streptomyces that were deficient in A-factor, demonstrating a clear role as a signaling molecule in regulating secondary metabolism and cellular development. nih.govresearchgate.net

Broader Chemical Applications and Design Principles

Application as Chiral Solvating Agents (CSAs) in Enantiomeric Purity Determination by NMR Spectroscopy

The determination of enantiomeric purity is a critical process in pharmaceutical development and asymmetric synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), provides a powerful and non-destructive method for this analysis. Diketopiperazines, such as isomers of 3-benzyl-1-methylpiperazine-2,5-dione, have demonstrated utility as effective CSAs.

The principle behind this application lies in the ability of the enantiomerically pure DKP to form transient, diastereomeric complexes with the enantiomers of a racemic analyte. researchgate.net These interactions, typically driven by intermolecular hydrogen bonding between the amide groups of the DKP and complementary functionalities on the analyte, create distinct chemical environments for each enantiomer. researchgate.net This differentiation results in the splitting of otherwise overlapping signals in the ¹H or ¹³C NMR spectrum, a phenomenon known as enantiomeric discrimination. The magnitude of the chemical shift non-equivalence (ΔΔδ) between the signals for the two enantiomers allows for the direct quantification of their relative concentrations, and thus the enantiomeric excess (ee), by integrating the respective peaks. unipi.itnih.gov

Research has shown that (S)-1-benzyl-6-methylpiperazine-2,5-dione, a stereoisomer of the subject compound, effectively induces signal splitting for a variety of racemic compounds, including other diketopiperazines, pyroglutamates, and N-benzoylalanine methyl esters. researchgate.net The formation of these diastereomeric associations via C=O···H-N hydrogen bonds was confirmed through 2D NMR studies, which detected intermolecular Nuclear Overhauser Effects (NOEs) between the amide protons of the CSA and the analyte. researchgate.net This methodology showcases the potential of diketopiperazine scaffolds as versatile and valuable reagents for the rapid and accurate determination of enantiomeric composition. researchgate.net

Table 1: Examples of Enantiomeric Discrimination using a Diketopiperazine-based Chiral Solvating Agent

| Racemic Analyte | Chiral Solvating Agent (CSA) | Interaction Type | NMR Observation | Ref |

|---|---|---|---|---|

| (RS,Z)-1-benzyl-3-[(dimethylamino)methylidene]piperazine-2,5-diones | (S)-1-benzyl-6-methylpiperazine-2,5-dione | Hydrogen Bonding | Signal doubling in ¹H and ¹³C spectra | researchgate.net |

| (RS)-tert-Butyl pyroglutamate | (S)-1-benzyl-6-methylpiperazine-2,5-dione | Hydrogen Bonding | Signal doubling in ¹H and ¹³C spectra | researchgate.net |

| (RS)-N-benzoylalanine methyl ester | (S)-1-benzyl-6-methylpiperazine-2,5-dione | Hydrogen Bonding | Signal doubling in ¹H and ¹³C spectra | researchgate.net |

Diketopiperazines as Peptidomimetics and Bio-Inspired Scaffold Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. ebrary.net The diketopiperazine ring is an exceptionally useful scaffold in the design of peptidomimetics. mdpi.comresearchgate.net Its rigid, cyclic structure effectively constrains the torsional angles of the peptide backbone, making it an excellent template for mimicking secondary protein structures, particularly β-turns. nih.gov

This structural mimicry is a cornerstone of bio-inspired scaffold design. By incorporating a DKP core, chemists can create molecules that present amino acid side chains in specific, predictable spatial orientations, thereby replicating the binding epitope of a larger peptide. nih.govrsc.org This approach has been successfully used to develop ligands for a variety of biological targets. mdpi.com For instance, bifunctional DKP scaffolds have been synthesized to act as β-hairpin inducers, demonstrating the ability of the DKP core to organize growing peptide chains into defined three-dimensional shapes. researchgate.netnih.gov

Furthermore, the DKP framework is amenable to chemical modification at multiple positions, allowing for the systematic variation of substituents to optimize binding affinity and selectivity for a target receptor or enzyme. rsc.orgresearchgate.net This versatility has led to the development of DKP-containing peptidomimetics with a wide range of biological activities, including their use as shuttles for anti-cancer drugs. rsc.org

Contribution to Small-Molecule Libraries for High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a fundamental technology in modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds to identify starting points for new therapeutic agents. nih.gov The success of HTS campaigns relies heavily on the quality and diversity of the small-molecule libraries being screened. nih.gov Diketopiperazines serve as valuable core structures for the construction of these libraries. ebrary.netnih.gov

The DKP scaffold is well-suited for combinatorial chemistry, a set of techniques used to create large numbers of compounds in a single process. nih.gov The synthesis of DKPs often starts from amino acids, providing an immediate source of diversity from the various natural and unnatural amino acid side chains available. Further diversification can be achieved through alkylation or acylation of the nitrogen atoms within the DKP ring. nih.govrsc.org

Solid-phase synthesis strategies have been developed to efficiently generate libraries of DKP-based compounds. ebrary.net In these methods, the DKP core can be incorporated as a central scaffold, a side-chain element, or a terminating unit. ebrary.net The resulting libraries, containing thousands of unique DKP derivatives, can be screened against a multitude of biological targets to identify novel inhibitors or modulators. rsc.orgupenn.edu The inherent drug-like properties of the DKP core, such as its conformational rigidity and defined presentation of functional groups, increase the probability of identifying high-quality hits from these screening efforts. wikipedia.org

Rational Design of Prodrugs Utilizing the Diketopiperazine Core

A prodrug is an inactive compound that is converted into a pharmacologically active drug in vivo. nih.govresearchgate.net This strategy is often employed to overcome limitations of the parent drug, such as poor solubility, low permeability, or rapid metabolism. The diketopiperazine core is central to a clever and widely used chemical approach for the rational design of prodrugs, particularly for peptide and protein therapeutics. iu.eduresearchgate.net

This approach utilizes the intramolecular cyclization of a dipeptide derivative to form a DKP ring, which in turn releases the active drug. iu.edunih.gov In this design, the drug molecule (often containing a hydroxyl or amine group) is linked to the C-terminus of a dipeptide via an ester or amide bond. Under physiological conditions (pH ~7.4 and 37°C), the N-terminal amine of the dipeptide performs a nucleophilic attack on the ester or amide carbonyl carbon. researchgate.net This intramolecular reaction results in the formation of a stable diketopiperazine ring and the concomitant cleavage of the bond linking the dipeptide "pro-moiety" to the drug, thus releasing the active agent. iu.edunih.gov

A key advantage of this system is that the rate of drug release can be precisely controlled by modifying the structure and stereochemistry of the two amino acids in the dipeptide linker. iu.eduresearchgate.net Steric hindrance and electronic effects within the dipeptide influence the rate of DKP formation, allowing for the rational design of prodrugs with a wide range of release kinetics, from hours to days. iu.edunih.gov This strategy has been successfully applied to extend the duration of action of peptide hormones like Glucagon-Like Peptide-1 (GLP-1), demonstrating the power of the DKP-forming prodrug approach. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Methodologies

While traditional methods for synthesizing piperazine-2,5-diones often involve the cyclization of dipeptides, future research should focus on developing more sustainable and efficient strategies for producing 3-benzyl-1-methylpiperazine-2,5-dione. wikipedia.orgacs.org These advanced methodologies could offer improvements in yield, purity, stereochemical control, and environmental impact.

Green Chemistry Approaches: Future synthetic explorations should prioritize green chemistry principles to minimize environmental impact. mdpi.com This includes the use of renewable starting materials, safer solvents, and solvent-free reaction conditions. mdpi.comunibo.it Methodologies like mechanochemical grinding, which has been successfully applied to other nitrogen-containing heterocycles, could offer a solvent-free route, reducing waste and energy consumption. mdpi.com

Biocatalysis and Enzymatic Synthesis: A significant future direction lies in the use of enzymes for the synthesis of the DKP scaffold. researchgate.net Biocatalytic methods, employing enzymes such as cyclodipeptide synthases (CDPSs) and non-ribosomal peptide synthetases (NRPSs), can offer high stereospecificity, avoiding the racemization issues often encountered in chemical synthesis. researchgate.netmdpi.com Research into identifying or engineering enzymes that can specifically accommodate N-methylated amino acids and phenylalanine derivatives will be crucial for the targeted synthesis of (S)- or (R)-3-benzyl-1-methylpiperazine-2,5-dione. One-pot chemoenzymatic methods, which combine the efficiency of enzymes with chemical steps, could provide a streamlined process for generating diverse DKP libraries. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Piperazine-2,5-diones

| Methodology | Advantages | Disadvantages | Future Research Focus for this compound |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, versatile. | Often requires harsh conditions, multi-step processes, potential for racemization. nih.gov | Optimization for higher yields and stereocontrol. |

| Green Chemistry | Reduced environmental impact, safer processes. nih.gov | May require significant process optimization. | Development of solvent-free or aqueous-based synthetic routes. |

| Biocatalysis/Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Enzyme stability and substrate specificity can be limiting. st-andrews.ac.uk | Engineering specific cyclodipeptide synthases (CDPSs) for the target molecule. |

| Flow Chemistry | Enhanced scalability, improved safety and control, potential for automation. mdpi.comsoci.org | Requires specialized equipment and initial setup investment. | Development of continuous flow processes for large-scale, efficient production. |

| Photoredox Catalysis | Mild conditions, high functional group tolerance. mdpi.com | Can require expensive metal catalysts, though organic options are emerging. mdpi.com | Exploration for novel C-H functionalization of the DKP core. |

Advanced Chemical Technologies: The integration of flow chemistry and microwave-assisted synthesis represents another promising frontier. mdpi.comsoci.org Flow reactors can enable safer, more controlled, and scalable production of this compound, which is particularly advantageous for process optimization and library synthesis. uc.pt Furthermore, photoredox catalysis could be explored for the late-stage functionalization of the DKP scaffold, allowing for the introduction of diverse chemical moieties under mild conditions. mdpi.com

Future efforts in this area will likely involve a multidisciplinary approach, combining organic synthesis, biocatalysis, and chemical engineering to create a robust and sustainable platform for the production of this compound and its analogs.

Comprehensive Target Identification and Validation through Proteomics and Chemoproteomics

A critical step in elucidating the therapeutic potential of this compound is the identification and validation of its molecular targets within the cell. Modern proteomics and chemoproteomics offer powerful tools to achieve this, moving beyond traditional candidate-based approaches to provide an unbiased, system-wide view of protein interactions.

Probe-Based Chemical Proteomics: A key future strategy will involve the design and synthesis of chemical probes derived from the this compound scaffold. These probes are instrumental molecules that typically incorporate three key features: the parent compound as a recognition element, a reactive group for covalent modification of the target, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and detection.

The development of such probes would enable several powerful experimental workflows:

Activity-Based Protein Profiling (ABPP): If the compound is suspected to target a specific class of enzymes, ABPP probes can be designed to covalently bind to the active site of these enzymes, allowing for their specific enrichment and identification by mass spectrometry (MS).

Compound-Centric Chemical Proteomics (CCCP): This approach is used to identify the targets of a specific bioactive small molecule. The probe is used to capture its binding partners from cell or tissue lysates, which are then identified by MS.

Quantitative Proteomics for Target Validation: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are recognized as a leading quantitative proteomics approach for target identification. By comparing the proteins pulled down by a chemical probe in isotopically labeled "heavy" versus "light" cell lysates, researchers can distinguish true binding partners from non-specific background proteins. Competitive binding experiments, where the probe competes with an excess of the parent compound, can further validate the specificity of the interaction.

Emerging Chemoproteomic Techniques: Future research could also leverage cutting-edge, probe-free methodologies. Techniques such as thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) measure changes in protein thermal stability upon ligand binding. These methods can identify direct targets in living cells without the need for chemical modification of the compound, thus preserving its native binding characteristics.

By employing these comprehensive proteomic strategies, researchers can generate a high-confidence list of protein targets for this compound. Subsequent validation using orthogonal methods, such as genetic knockdown (siRNA/CRISPR) or biochemical assays with recombinant proteins, will be essential to confirm the functional relevance of these interactions and to begin unraveling the compound's mechanism of action.

Advanced SAR and Elucidation of Fine-Grained Mechanism of Action

A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to optimizing the biological activity of this compound and understanding its mechanism of action at a molecular level. Future research should focus on a comprehensive synthetic program to generate a library of analogs, coupled with detailed biological evaluation.

Systematic Structural Modifications: A focused library of derivatives should be synthesized to probe the importance of each structural feature of the parent compound. Key modifications would include:

N1-Methyl Group: Replacing the methyl group with other alkyl chains of varying lengths, cyclic structures, or functional groups (e.g., hydrogen, ethyl, cyclopropyl) to investigate the role of this substituent in target binding and steric tolerance.

C3-Benzyl Group: Modifying the benzyl (B1604629) moiety by introducing substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) at different positions on the phenyl ring to explore electronic and steric effects. The phenyl ring could also be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, indole) to probe for additional binding interactions.

Piperazine-2,5-dione Core: While generally a rigid scaffold, subtle modifications such as altering the stereochemistry at the C3 position (if a chiral synthesis is employed) could have profound effects on biological activity.

Table 2: Proposed Structural Modifications for SAR Studies

| Position of Modification | Proposed Analogs | Rationale |

|---|---|---|

| N1-Position | H, Ethyl, Propyl, Cyclopropyl | To determine the optimal size and lipophilicity for target engagement. |

| C3-Benzyl (Aromatic Ring) | 4-Fluoro, 4-Chloro, 4-Methoxy, 3,4-Dichloro | To probe electronic effects and potential halogen bonding or hydrogen bonding interactions. |

| C3-Benzyl (Methylene Linker) | Homologation (-(CH2)2-Ph), Replacement with constrained linkers | To assess the importance of the linker's length and flexibility. |

| Piperazine-2,5-dione Core | (S)- and (R)-enantiomers at C3 | To investigate stereochemical preferences for target binding. |

Elucidating the Mechanism of Action: Once potent analogs are identified through SAR studies, further research will be required to delineate their precise mechanism of action. This will involve a combination of biochemical, cellular, and biophysical techniques. For instance, if a protein target is identified through proteomics, enzymatic assays can be used to determine if the compound acts as an inhibitor, activator, or allosteric modulator. Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the compound-target interaction.

In cellular models, downstream effects of target engagement, such as modulation of signaling pathways, changes in gene expression, or phenotypic outcomes (e.g., apoptosis, cell cycle arrest), should be investigated. These fine-grained mechanistic studies are crucial for understanding not only how this compound works but also for guiding the rational design of next-generation compounds with improved potency and selectivity.

Integration of Advanced In Silico and Experimental Approaches for Drug Discovery

The synergy between computational (in silico) and experimental methods is a cornerstone of modern drug discovery. For this compound, a future research paradigm should fully integrate these approaches to accelerate the identification of lead compounds and optimize their properties.

Computational Modeling and Simulation:

Target Prediction and Docking: If a protein target is identified, molecular docking studies can predict the binding mode of this compound within the target's active or allosteric sites. These computational models can provide initial hypotheses about key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that can be experimentally tested through site-directed mutagenesis of the target protein.

Molecular Dynamics (MD) Simulations: MD simulations can offer a dynamic view of the compound-target complex, assessing the stability of the predicted binding pose over time and revealing the influence of solvent and protein flexibility. This can help refine binding hypotheses and understand the energetic contributions of different parts of the molecule.

Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound and its active analogs, a pharmacophore model can be generated. This model, representing the essential spatial arrangement of features required for biological activity, can be used to virtually screen large compound libraries to identify novel chemotypes with the potential for similar biological activity.

In Silico ADMET Profiling: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the success of any drug discovery program. Computational tools can be used to predict key physicochemical properties of this compound and its analogs, such as solubility, lipophilicity (logP), and membrane permeability. Predictive models for metabolic stability, potential interactions with cytochrome P450 enzymes, and toxicity risks (e.g., hERG inhibition, mutagenicity) can help prioritize which analogs to synthesize and test experimentally, thereby saving time and resources.

Iterative Design-Synthesize-Test-Analyze Cycle: The true power of this integrated approach lies in its iterative nature. The results from in silico predictions will guide the design and synthesis of new analogs. These compounds will then be experimentally tested for biological activity and ADMET properties. The experimental data, in turn, will be used to refine and improve the computational models, leading to a more predictive and efficient drug discovery cycle. This continuous feedback loop between computational and experimental work will be essential for systematically optimizing the therapeutic potential of the this compound scaffold.

Expanding Therapeutic Potential and Discovery of Novel Biological Activities

While initial research may focus on a specific therapeutic area, the privileged nature of the piperazine-2,5-dione scaffold suggests that this compound could possess a wide range of biological activities. frontiersin.org A forward-thinking research strategy should include broad, unbiased screening to uncover novel therapeutic applications.

Phenotypic Screening: High-throughput phenotypic screening in various disease-relevant cell models can uncover unexpected biological activities without a priori knowledge of the molecular target. For example, screening this compound and a library of its analogs against a panel of cancer cell lines, neuronal cells, or immune cells could reveal potential applications in oncology, neurodegenerative diseases, or immunology. The piperazine-2,5-dione core is known to be present in compounds with anticancer, antiviral, and anti-inflammatory properties. researchgate.netnih.gov

Exploration of Diverse Therapeutic Areas: Based on the known bioactivities of related DKP compounds, several therapeutic areas warrant investigation:

Oncology: Many DKP derivatives exhibit cytotoxic and antiproliferative effects. frontiersin.orgnih.gov Future studies should evaluate the potential of this compound to induce apoptosis, inhibit cell cycle progression, or interfere with cancer cell signaling pathways.

Neuroscience: The rigid DKP scaffold is well-suited for interacting with receptors and enzymes in the central nervous system. Research could explore its potential as a neuroprotective agent or as a modulator of neurotransmitter systems.

Infectious Diseases: The piperazine (B1678402) ring is a common feature in many antimicrobial and antifungal agents. nih.gov The compound should be screened against a panel of clinically relevant bacteria, fungi, and viruses.

Inflammation and Immunology: Some DKP derivatives have shown anti-inflammatory effects. wikipedia.org Investigating the ability of this compound to modulate inflammatory pathways, such as NF-κB signaling, could open up applications in autoimmune diseases and other inflammatory conditions. mdpi.com

Table 3: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale Based on DKP Scaffold | Potential Screening Assays |

|---|---|---|

| Oncology | Known anticancer and antiproliferative activities of DKPs. frontiersin.org | Cancer cell line viability assays (e.g., MTT), apoptosis assays, cell cycle analysis. |

| Neuroscience | DKPs can cross the blood-brain barrier and interact with CNS targets. | Neuronal viability assays (e.g., against oxidative stress), receptor binding assays. |